1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine
Overview
Description
“1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 1342851-15-3 . It has a molecular weight of 180.25 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N4/c1-12-9(4-5-11-12)13-6-2-3-8(10)7-13/h4-5,8H,2-3,6-7,10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 327.5±32.0 °C and its density is predicted to be 1.26±0.1 g/cm3 .Scientific Research Applications
Molecular Structure Investigations
- The molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including compounds similar to 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine, has been synthesized and analyzed. This research involved X-ray crystallography, Hirshfeld, and DFT calculations to investigate intermolecular interactions and predict electronic properties (Shawish et al., 2021).
Synthesis of Acetylenic 2-Pyrazolines and Pyrazoles
- Studies on the synthesis of ketone derivatives of propargylamines, where this compound-like compounds are used as synthetic equivalents in reactions with arylhydrazines, have been conducted. This research highlighted efficient methods for synthesizing dihydro-1H-pyrazoles and similarly structured 1H-pyrazoles (Odin et al., 2022).
Synthesis and Characterization for Bioactivities
- The synthesis, characterization, and X-ray crystal study of pyrazole derivatives including compounds similar to this compound have been investigated. This research focuses on identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Green Synthesis in Ionic Liquids
- A green synthesis method for fused polycyclic pyrazolo[3,4-b][1,6]naphthyridine derivatives in ionic liquids has been developed. This method utilizes compounds similar to this compound in a three-component reaction, offering environmental benefits (Feng et al., 2016).
Anticholinesterase Activity Evaluation
- Research has been conducted on synthesizing new pyrazoline derivatives, including compounds similar to this compound, and evaluating their anticholinesterase effects. This study aimed to find potential treatments for diseases like neurodegenerative disorders (Altıntop, 2020).
Safety and Hazards
Future Directions
While specific future directions for “1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine” are not available in the retrieved data, it’s worth noting that similar compounds, such as imidazole derivatives, have shown a broad range of biological activities and have become an important synthon in the development of new drugs .
properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-9(4-5-11-12)13-6-2-3-8(10)7-13/h4-5,8H,2-3,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFLASZBAPIVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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